molecular formula C17H13N3O2S B11596398 (5Z)-5-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11596398
M. Wt: 323.4 g/mol
InChI Key: IISZEJOUVWMWQR-ZROIWOOFSA-N
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Description

(5Z)-5-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a furyl and methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-furyl aldehyde with 2-(2-methylphenyl)thiazol-4-amine under acidic conditions to form the intermediate compound. This intermediate is then cyclized under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furyl and methylphenyl substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolotriazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (5Z)-5-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the thiazolotriazole structure.

Uniqueness

What sets (5Z)-5-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its fused ring system and the presence of both furyl and methylphenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H13N3O2S/c1-10-5-3-4-6-13(10)15-18-17-20(19-15)16(21)14(23-17)9-12-8-7-11(2)22-12/h3-9H,1-2H3/b14-9-

InChI Key

IISZEJOUVWMWQR-ZROIWOOFSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(O4)C)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(O4)C)SC3=N2

Origin of Product

United States

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